molecular formula C17H19BrN2O4S2 B2960556 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946373-95-1

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2960556
CAS No.: 946373-95-1
M. Wt: 459.37
InChI Key: MRZQQEUVFZVTPB-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS Number: 946373-95-1) is a specialized chemical compound supplied with a minimum purity of 90% . This molecule features a complex structure with a molecular formula of C 17 H 19 BrN 2 O 4 S 2 and a molecular weight of 459.38 g/mol . Its structure integrates a 1,2,3,4-tetrahydroquinoline core that is N-modified with an ethanesulfonyl group and further functionalized with a 2-bromobenzenesulfonamide moiety at the 7-position. This specific architecture, particularly the dual sulfonamide and sulfonyl groups, makes it a compound of significant interest in chemical biology and medicinal chemistry research for probing protein-protein interactions and enzyme inhibition studies. The primary research applications of this compound are derived from its structural characteristics. Compounds within this class are frequently investigated as key intermediates in organic synthesis and as potential scaffolds in drug discovery efforts . Researchers utilize this chemical in the design and synthesis of more complex molecules, leveraging its bromine atom as a handle for further functionalization via cross-coupling reactions. Its presence in specialized chemical libraries indicates its use in high-throughput screening assays to identify new biological activities . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-5-6-13-9-10-14(12-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZQQEUVFZVTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound C₁₇H₁₈BrN₂O₄S₂ 458.36 - Bromo (C6H4Br)
- Ethanesulfonyl (C2H5SO2)
Sulfonamide, Tetrahydroquinoline
1-[2-(4-Nitrophenyl)-5-(5-Phenylisoxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-one () C₂₈H₂₄N₄O₄·H₂O 498.53 - Nitro (C6H4NO2)
- Isoxazole (C8H5NO)
Nitro, Isoxazole, Pyrrolidinone
1-Bromo-N-(1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide () Not provided Not provided - Bromo
- Methoxyacetyl (CH3OCOCH2)
Methoxy, Acetyl, Sulfonamide
3-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide () C₂₀H₁₇ClN₂O₃S₂ 432.90 - Chloro (C6H4Cl)
- Thiophene-2-carbonyl (C4H3SCO)
Thiophene, Carbonyl, Sulfonamide

Key Observations:

Substituent Effects: The bromo group in the target compound and ’s analog may enhance electrophilic substitution reactivity compared to the chloro () and nitro () groups . Sulfonyl groups generally improve water solubility, while acyl groups (e.g., thiophene-carbonyl) may enhance membrane permeability .

Molecular Weight and Drug-Likeness :

  • The target compound (458.36 g/mol) falls within the acceptable range for small-molecule drugs (<500 g/mol), similar to ’s analog (432.90 g/mol). ’s compound (498.53 g/mol) exceeds this range, possibly limiting its bioavailability .

Conformational and Crystallographic Insights

highlights the role of substituents in dictating molecular conformation. For example:

  • The isoxazole ring in ’s compound creates torsional angles of 47.0(2)° and 56.4(2)° with adjacent aromatic rings, inducing rigidity .

Biological Activity

The compound 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features a bromine atom, a benzamide group, and a tetrahydroquinoline moiety with an ethanesulfonyl substituent. The unique combination of these structural elements suggests diverse biological applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H20BrN2O3SC_{17}H_{20}BrN_2O_3S with a molecular weight of approximately 459.38 g/mol. Its synthesis typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.
  • Introduction of the Ethanesulfonyl Group : Reaction with ethanesulfonyl chloride in the presence of a base such as triethylamine.
  • Bromination : Final step involves bromination using N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and ethanesulfonyl group enhance the compound's binding affinity to various enzymes or receptors, potentially modulating their activity. The tetrahydroquinoline moiety may also contribute to this binding capability.

Biological Activities

Research indicates that compounds similar to this compound exhibit numerous biological activities:

  • Anticancer Activity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with promising results .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties that could be explored for therapeutic applications in inflammatory diseases.
  • Cardiovascular Effects : Similar sulfonamide derivatives have been reported to influence cardiovascular function by modulating perfusion pressure and coronary resistance .

Case Studies and Experimental Data

A study evaluating the biological activity of related sulfonamides on perfusion pressure utilized an isolated rat heart model. The experimental design included various groups treated with different concentrations of sulfonamide derivatives. Notably:

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

Results indicated that certain compounds significantly decreased coronary resistance compared to controls, suggesting interactions with calcium channels involved in blood pressure regulation .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for predicting in vivo behavior. Computational models like SwissADME can provide insights into these pharmacokinetic characteristics .

Q & A

Q. Advanced Research Focus

  • Et₂Zn catalysis (): Involves alkynyl activation via zinc coordination, enabling intramolecular hydroamination with regioselectivity driven by steric effects .
  • DMAP/pyridine systems (): Promote nucleophilic substitution at the sulfonyl chloride group, with electron-withdrawing bromine substituents enhancing reactivity .

Contradictions in yields (e.g., 41% vs. 98% in vs. 11) may arise from competing pathways (e.g., bromine-mediated side reactions) .

How can structure-activity relationships (SAR) guide pharmacological evaluation of this compound?

Q. Advanced Research Focus

  • Sulfonamide positioning : shows that para-substituted bromine on the benzene ring enhances binding to hydrophobic pockets in target enzymes .
  • Ethanesulfonyl group : Modulates solubility and membrane permeability, as seen in spiro-tetrahydroquinoline analogs () .

Q. Methodological Approach :

  • Molecular docking : Compare binding affinities of brominated vs. non-brominated derivatives using AutoDock Vina.
  • In vitro assays : Test inhibition of carbonic anhydrase or kinase targets, correlating IC₅₀ values with substituent electronic profiles .

How should researchers resolve contradictions in reported synthetic yields for similar sulfonamides?

Q. Advanced Research Focus

  • Source analysis : Compare reaction scales (e.g., 20 mmol in vs. 0.5 mmol in ) and purity of starting materials (e.g., silver sulfate in iodination steps, ) .
  • Reproducibility protocols : Use standardized catalysts (e.g., DMDAAC in ) and anhydrous conditions to minimize variability .

What computational tools are recommended for modeling the electronic effects of the bromine substituent?

Q. Advanced Research Focus

  • DFT calculations (Gaussian 16): Analyze charge distribution at the sulfonamide nitrogen to predict reactivity in nucleophilic substitutions .
  • Molecular dynamics : Simulate solvent effects on bromine’s steric hindrance during coupling reactions .

How can regioselectivity in sulfonamide functionalization be controlled?

Q. Advanced Research Focus

  • Directing groups : Use ortho-bromine to bias electrophilic substitution () .
  • Microwave-assisted synthesis : Enhance kinetic control to favor desired regioisomers (e.g., 7-substituted tetrahydroquinoline in ) .

What green chemistry principles apply to the synthesis of this compound?

Q. Basic Research Focus

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Recover Et₂Zn via aqueous workup () .

Q. Advanced Research Focus

  • Flow chemistry (): Minimize waste via continuous processing and in-line purification .

How can advanced spectroscopic techniques resolve rotational isomerism in the sulfonamide group?

Q. Advanced Research Focus

  • VT-NMR : Monitor conformational changes at elevated temperatures (e.g., 50°C in DMSO-d₆) .
  • NOESY : Detect spatial proximity between ethanesulfonyl and tetrahydroquinoline protons to assign rotamers .

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